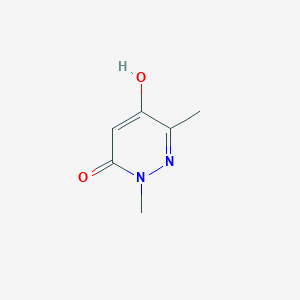
5-Hydroxy-2,6-dimethylpyridazin-3(2H)-one
描述
5-Hydroxy-2,6-dimethylpyridazin-3(2H)-one is a useful research compound. Its molecular formula is C6H8N2O2 and its molecular weight is 140.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
5-Hydroxy-2,6-dimethylpyridazin-3(2H)-one is a heterocyclic compound belonging to the pyridazinone family. Its molecular formula is C7H8N2O, with a molar mass of approximately 136.15 g/mol. This compound has garnered attention due to its diverse biological activities and applications in various fields, including pharmaceuticals and agriculture.
Chemical Structure and Properties
The structure of this compound features a pyridazine ring with two methyl groups at positions 2 and 6, and a hydroxyl group at position 5. This arrangement contributes to its unique chemical properties and biological activities.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
-
Pharmaceutical Applications
- Neurological Disorders : It serves as an intermediate in the synthesis of pharmaceuticals targeting neurological conditions, enhancing drug efficacy and specificity .
- Analgesic and Anti-inflammatory Effects : Studies have shown that derivatives of pyridazinones exhibit potent analgesic activity with minimal side effects compared to traditional NSAIDs. For instance, some derivatives demonstrated dual inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are crucial in inflammation pathways .
- Agricultural Chemistry
- Biochemical Research
- Material Science
Case Studies and Research Findings
Several studies have documented the biological activities associated with this compound:
- A study on pyridazinone derivatives indicated that modifications at specific positions on the ring can significantly enhance analgesic properties while reducing ulcerogenic effects typically associated with conventional pain relievers .
- Research focusing on enzyme interactions revealed that certain derivatives of this compound inhibited key enzymes involved in inflammatory responses, suggesting its potential as a therapeutic agent for inflammatory diseases .
Comparison with Related Compounds
The following table summarizes some compounds structurally related to this compound along with their unique properties:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 4-Hydroxy-2,5-dimethyl-3(2H)-furanone | Furanone structure with hydroxyl and methyl groups | Known for flavoring properties |
| 6-(4-Chlorophenyl)-4-hydroxy-pyridazinone | Chlorinated phenyl group on pyridazinone | Exhibits potent herbicidal activity |
| 3-Amino-1,2,4-triazole | Triazole ring with amino substituent | Antifungal properties |
属性
IUPAC Name |
5-hydroxy-2,6-dimethylpyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-4-5(9)3-6(10)8(2)7-4/h3,9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYKZWYYOWMTZNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














